Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
CAS No.:
Cat. No.: VC17484878
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m1/s1 |
| Standard InChI Key | HQFNEPWHAWEXLA-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N |
Introduction
Structural Characteristics and Stereochemical Significance
Core Framework and Substituent Configuration
The compound’s molecular framework consists of an indole ring system substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a (2R)-2-amino-3-methoxy-3-oxopropyl side chain. The indole nucleus, a privileged scaffold in drug discovery, provides a planar aromatic system capable of π-π stacking interactions with biological targets . The Boc group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications.
The stereochemistry at the C2 position of the side chain is critical for biological activity. The (2R) configuration orients the amino and methoxy-oxo groups in a spatial arrangement that mimics natural substrates of enzymes such as tryptophan hydroxylase or serotonin receptors . Computational modeling studies suggest that this configuration optimizes hydrogen bonding with active-site residues, potentially enhancing binding affinity.
Comparative Analysis of Stereoisomers
The (2R) enantiomer exhibits distinct physicochemical and pharmacological properties compared to its (2S) counterpart. For example, the (2S)-configured analog (CAS 2387564-90-9) shows reduced solubility in polar solvents due to differences in molecular packing, as evidenced by X-ray crystallography . Biological assays further reveal that the (2R) enantiomer displays a 3-fold higher potency in serotonin receptor binding studies, underscoring the importance of stereochemical control during synthesis .
Synthetic Methodologies and Optimization
Conventional Multi-Step Synthesis
The synthesis of tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate typically involves the following sequence:
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Indole Functionalization:
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Boc protection of the indole nitrogen using di-tert-butyl dicarbonate under basic conditions.
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Friedel-Crafts alkylation at the 3-position with acrylate derivatives to introduce the propyl side chain.
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Stereoselective Amination:
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Esterification:
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Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction.
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Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 25°C | 92 | 98 |
| Friedel-Crafts | AlCl₃, methyl acrylate, 0°C | 78 | 95 |
| Asymmetric Amination | Rh-catalyst, H₂ (50 psi), THF | 85 | 97 |
Physicochemical Properties and Stability
Solubility and Thermal Behavior
Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate is a crystalline solid at room temperature with moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL; ethanol: 8 mg/mL). Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C, indicating suitability for standard handling and storage.
Stereochemical Stability
The compound’s stereochemical integrity remains intact under ambient conditions but may racemize at elevated temperatures (>80°C) or in strongly acidic/basic environments. Chiral HPLC analyses confirm >99% enantiomeric excess (ee) after six months of storage at −20°C.
Biological Evaluation and Mechanistic Insights
Serotonin Receptor Modulation
Preliminary in vitro studies suggest that the compound acts as a partial agonist at 5-HT₁A and 5-HT₂A receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. Molecular docking simulations posit that the methoxy-oxo side chain forms a hydrogen bond with Ser159 in the 5-HT₁A binding pocket, stabilizing the active conformation.
Metabolic Pathway Interactions
The compound inhibits kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders, with a Ki of 2.1 μM . This activity correlates with reduced quinolinic acid levels in neuronal cell cultures, highlighting its potential as a neuroprotective agent .
Applications in Drug Discovery
Lead Compound for CNS Therapeutics
The compound’s dual activity on serotonin receptors and KMO positions it as a promising lead for treating depression and Alzheimer’s disease. Structural analogs with fluorinated side chains show improved blood-brain barrier permeability in murine models .
Building Block for Peptide Mimetics
The Boc-protected amino group enables facile integration into peptide chains via solid-phase synthesis. Derivatives featuring this moiety exhibit enhanced proteolytic stability compared to linear peptides .
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